![molecular formula C20H20N2O2 B067294 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 165893-99-2](/img/structure/B67294.png)
2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
概要
説明
2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound that belongs to the pyrrolopyrrole family, a group known for its interesting and diverse chemical properties. These compounds have been the subject of extensive research due to their potential applications in various fields, including materials science and organic electronics.
Synthesis Analysis
The synthesis of related pyrrolo[3,4-c]pyrrole-1,4-dione derivatives often involves palladium-catalyzed coupling reactions, such as Suzuki coupling. These methods enable the introduction of various substituents onto the pyrrolopyrrole core, allowing for the synthesis of a wide range of derivatives with different properties (Zhang & Tieke, 2008).
Molecular Structure Analysis
Structural studies of pyrrolo[3,4-c]pyrrole derivatives, including X-ray diffraction analysis, have revealed insights into their molecular geometry. These studies show the influence of substituents on the planarity and overall shape of the molecules, which in turn affects their physical and electronic properties (Fujii et al., 2002).
Chemical Reactions and Properties
Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are known to undergo various chemical reactions, including cyclocondensation and oxidative cleavage, leading to the formation of complex structures with interesting properties. These reactions are crucial for the functionalization of the pyrrolopyrrole core and the development of new materials with tailored properties (Antonov et al., 2021).
Physical Properties Analysis
The physical properties of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, such as solubility, fluorescence, and molecular weight, are significantly influenced by the nature and position of the substituents on the core structure. These properties are critical for their application in optoelectronic devices and other technological applications (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are key factors that determine their utility in various chemical reactions and applications. Studies have shown that these compounds can serve as efficient building blocks for the synthesis of polymers and other high-performance materials (Guo, Sun, & Li, 2014).
科学的研究の応用
-
Synthesis of Pyrroles
- Field : Organic Chemistry
- Application : Pyrroles are synthesized via various methods, including the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .
- Method : The reaction is carried out in water in the presence of a catalytic amount of iron (III) chloride under very mild reaction conditions .
- Results : The method yields N-substituted pyrroles in good to excellent yields .
-
Visible Light-Promoted Synthesis
- Field : Photocatalysis
- Application : A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides .
- Method : The reaction is carried out in the presence of an organic photocatalyst .
- Results : The method is efficient and environmentally friendly, and proceeds with good functional group tolerance and substrate scope .
-
Synthesis of Carbazole Compounds
-
Metal-Catalyzed Conversion of Primary Diols and Amines
- Field : Organic Chemistry
- Application : A general, selective, and atom economic metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .
- Method : The reaction is catalyzed by a stable manganese complex in the absence of organic solvents .
- Results : Water and molecular hydrogen are the only side products. The reaction shows unprecedented selectivity, avoiding the formation of pyrrolidines, cyclic imides, and lactones .
-
Synthesis of N-Acylpyrroles
- Field : Organic Chemistry
- Application : A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
- Method : The preparative procedure is highly tolerant of various functional groups .
- Results : N-Sulfonyl- and N-acylpyrroles were synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization in the presence of the ruthenium Grubbs catalyst and a suitable copper catalyst .
-
Synthesis of 2,5-Diamidopyrroles and 2,5-Diamidofurans
- Field : Organic Chemistry
- Application : A Au(I)-catalyzed hydroamination or hydration of 1,3-diynes allows access to 2,5-diamidopyrroles and 2,5-diamidofurans .
- Method : This method can also be expanded to 2,5-disubstituted furans and 1,2,5-trisubstituted pyrroles .
- Results : The use of ruthenium-based pincer-type catalysts enables the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .
-
Cu/ABNO-Catalyzed Aerobic Oxidative Coupling
- Field : Organic Chemistry
- Application : A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .
- Method : The reaction proceeds at room temperature with an O2 balloon as the oxidant using commercially available materials as the substrates and catalysts .
- Results : The catalyst system offers a good tolerance to sensitive functional groups .
-
Synthesis of N-Substituted Pyrroles
- Field : Organic Chemistry
- Application : In ionic liquids [Bmim][PF6] or [Bmim][BF4], a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gave substituted pyrroles in excellent yields .
- Method : Michael addition of pyrrole with electrophilic olefins was completed in a highly regioselective manner to afford N-alkylpyrroles .
- Results : The method is efficient and environmentally friendly, and proceeds with good functional group tolerance and substrate scope .
-
Synthesis of 2,5-Diamidopyrroles and 2,5-Diamidofurans
- Field : Organic Chemistry
- Application : A Au(I)-catalyzed hydroamination or hydration of 1,3-diynes allows access to 2,5-diamidopyrroles and 2,5-diamidofurans .
- Method : This method can also be expanded to 2,5-disubstituted furans and 1,2,5-trisubstituted pyrroles .
- Results : The method is efficient and environmentally friendly, and proceeds with good functional group tolerance and substrate scope .
Safety And Hazards
特性
IUPAC Name |
2,5-dibenzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-17-13-21(11-15-7-3-1-4-8-15)14-18(17)20(24)22(19)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDKPXBXIRFDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619101 | |
| Record name | 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
CAS RN |
165893-99-2 | |
| Record name | 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

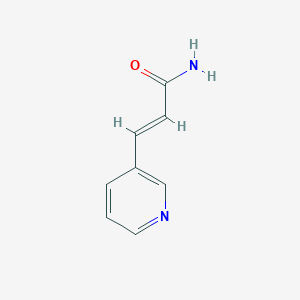
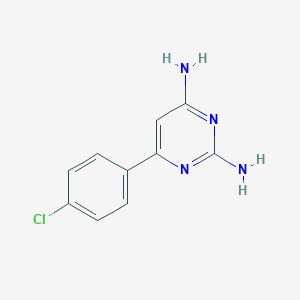
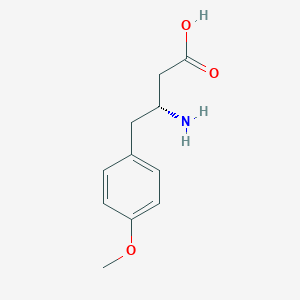
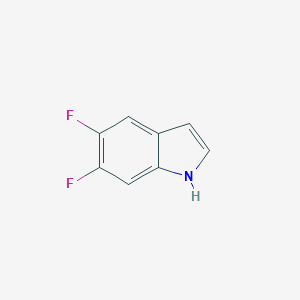
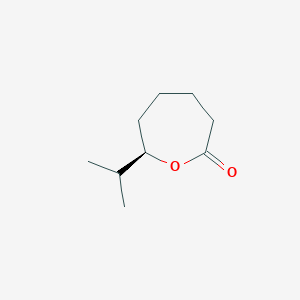
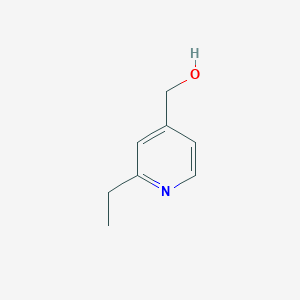




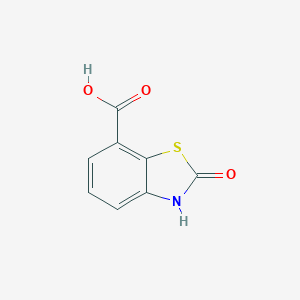
![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)

